Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(2-chlorophenoxy)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2-chlorophenoxy)-2-methylpropanoic acid+ethanolH2SO4ethyl 2-(2-chlorophenoxy)-2-methylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).
Major Products Formed
Hydrolysis: 2-(2-chlorophenoxy)-2-methylpropanoic acid and ethanol.
Reduction: 2-(2-chlorophenoxy)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenoxy)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-(2-chlorophenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
Ethyl 2-(2-chlorophenoxy)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Ethyl 2-(2-chlorophenoxy)benzoate: Similar structure but with a benzoate group instead of a propanoate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-8-6-5-7-9(10)13/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCNTFFJGFWPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492761 | |
Record name | Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-81-5 | |
Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59227-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-chlorophenoxy)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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